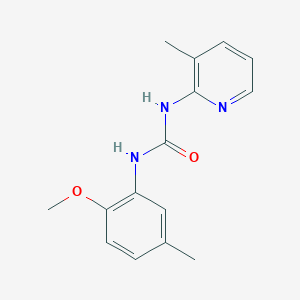

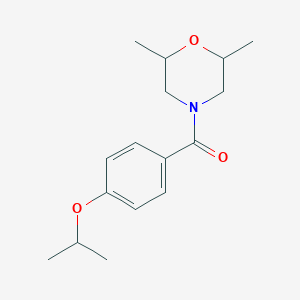

![molecular formula C16H15NO4 B5402221 N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C16H15N3O4 . It has a molecular weight of 313.31 .

Physical And Chemical Properties Analysis

The boiling point of “N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” is predicted to be 452.3±45.0 °C, and its density is predicted to be 1.463±0.06 g/cm3 . The compound’s pKa is predicted to be 13.41±0.20 .Scientific Research Applications

Antioxidant Activity

Compounds with the 1,3-benzodioxole moiety, such as N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide , have been reported to exhibit significant antioxidant properties. The synthesis of derivatives containing this moiety has shown promising results in scavenging free radicals and protecting against oxidative stress .

Antidiabetic Potential

Recent studies have characterized benzodioxol derivatives as potential antidiabetic agents. These compounds have demonstrated potent inhibition of α-amylase in vitro, which is a key enzyme in the breakdown of carbohydrates. This suggests their use in managing blood sugar levels in diabetic patients .

Anticancer Properties

Benzodioxol derivatives have been evaluated for their anticancer activity. Some studies have shown that these compounds can exhibit significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Sedative Effects

The 1,3-benzodioxole ring system found in N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide is known to contribute to sedative effects. Compounds with this structure have been used in the development of medications aimed at reducing anxiety and inducing sleep .

Hypotensive Action

Compounds containing the 1,3-benzodioxole structure have also been associated with hypotensive activity, which could be beneficial in the development of new treatments for high blood pressure .

Antimicrobial Activity

The antimicrobial potential of benzodioxol derivatives has been explored, with some studies indicating that these compounds can inhibit the growth of certain bacteria, suggesting their use in antibacterial therapies .

Future Directions

While specific future directions for “N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” are not mentioned, related compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .

Result of Action

Compounds with a similar structure have been evaluated for their antioxidant activity .

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(18)17-13-3-5-14(6-4-13)19-9-12-2-7-15-16(8-12)21-10-20-15/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWRFBSGNMLMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320733 |

Source

|

| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

915881-46-8 |

Source

|

| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

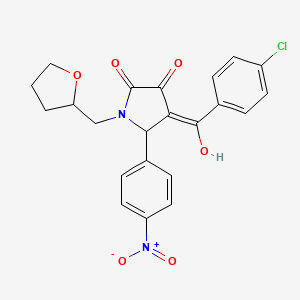

![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)

![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)

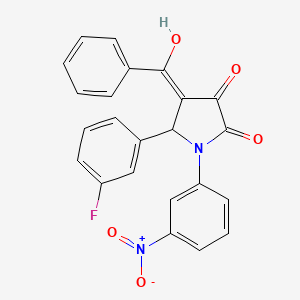

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)

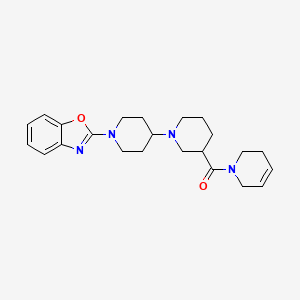

![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)

![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)

![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)